molecular formula C5H8O3 B3041351 Oxetane-2-carboxylic acid methyl ester CAS No. 28417-99-4

Oxetane-2-carboxylic acid methyl ester

Cat. No.: B3041351
CAS No.: 28417-99-4
M. Wt: 116.11 g/mol
InChI Key: NKAIBMLFASVYLS-UHFFFAOYSA-N
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Description

It is a member of the oxetane family, which is characterized by a four-membered ring containing one oxygen atom

Biochemical Analysis

Biochemical Properties

Oxetane-2-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo ring-opening reactions facilitated by enzymes such as epoxide hydrolases . These interactions are crucial for its stability and reactivity in biological systems.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been observed to inhibit certain proteases by forming stable complexes with the enzyme active sites . These interactions lead to changes in enzyme activity and subsequent downstream effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, but it can degrade under others. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . These interactions can affect the metabolic flux and levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane-2-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method involves the epoxide ring opening followed by ring-closing reactions . Additionally, electrophilic halocyclization of alcohols has been employed to synthesize oxetane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial in large-scale production. For example, the use of Brønsted acid catalysts has been reported for the preparation of oxetane ethers via four-membered ring carbocation intermediates .

Chemical Reactions Analysis

Types of Reactions

Oxetane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Oxetane-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:

    Azetidine-2-carboxylic acid methyl ester: This compound contains a four-membered ring with a nitrogen atom instead of oxygen.

    Thietane-2-carboxylic acid methyl ester: This compound has a sulfur atom in the four-membered ring.

    Cyclobutane-2-carboxylic acid methyl ester: This compound has a four-membered ring with only carbon atoms.

The uniqueness of this compound lies in its oxygen-containing ring, which imparts distinct chemical properties and reactivity compared to its nitrogen, sulfur, and carbon analogs .

Properties

IUPAC Name

methyl oxetane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-7-5(6)4-2-3-8-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAIBMLFASVYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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